molecular formula C11H9FN2O2 B12444867 5-(4-Fluorophenyl)furan-2-carbohydrazide

5-(4-Fluorophenyl)furan-2-carbohydrazide

Cat. No.: B12444867
M. Wt: 220.20 g/mol
InChI Key: DCWMJMZWFNAANF-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)furan-2-carbohydrazide is a chemical compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring substituted with a 4-fluorophenyl group and a carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 4-fluorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)furan-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various hydrazine derivatives .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chlorophenyl)furan-2-carbohydrazide: Similar structure but with a chlorine substituent instead of fluorine.

    5-(4-Methoxyphenyl)furan-2-carbohydrazide: Contains a methoxy group instead of a fluorine atom.

    5-(4-Nitrophenyl)furan-2-carbohydrazide: Features a nitro group in place of the fluorine atom.

Uniqueness

5-(4-Fluorophenyl)furan-2-carbohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

5-(4-fluorophenyl)furan-2-carbohydrazide

InChI

InChI=1S/C11H9FN2O2/c12-8-3-1-7(2-4-8)9-5-6-10(16-9)11(15)14-13/h1-6H,13H2,(H,14,15)

InChI Key

DCWMJMZWFNAANF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NN)F

Origin of Product

United States

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